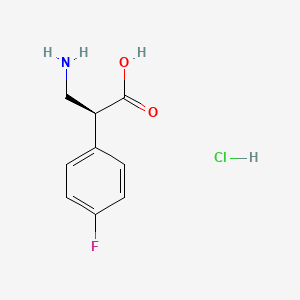
Fmoc-Gly-Sulfamoylbenzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Gly-Sulfamoylbenzoic Acid: is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with glycine and sulfamoylbenzoic acid. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group, facilitating the stepwise assembly of peptides.
Wirkmechanismus
Target of Action
Fmoc-Gly-Sulfamoylbenzoic Acid is a complex compound that primarily targets the formation of peptide bonds in organic synthesis . The compound plays a crucial role in the chemical synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS) .
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in the compound acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in the biochemical pathways involved in peptide synthesis. It allows for the very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s inherent hydrophobicity and aromaticity promote the association of building blocks, leading to eminent self-assembly features .
Result of Action
The primary result of the action of this compound is the formation of peptide bonds, which are essential for the synthesis of peptides . The compound’s ability to protect the amine group during this process ensures the efficient and accurate formation of these bonds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by the pH of the environment . Additionally, the compound’s fluorescence properties, which are useful for monitoring coupling and deprotection reactions, can be influenced by the presence of UV light .
Safety and Hazards
Zukünftige Richtungen
Fmoc-Gly-Sulfamoylbenzoic Acid and other Fmoc-amino acids have potential for future applications in the field of supramolecular soft materials . These materials are being widely explored as an excellent platform for bioapplications such as tissue engineering, drug delivery, therapeutics, biosensing, biomonitoring, etc .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Sulfamoylbenzoic Acid Attachment: The sulfamoylbenzoic acid moiety can be attached to the Fmoc-protected glycine through a coupling reaction using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of Fmoc-Gly-Sulfamoylbenzoic Acid typically involves automated solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is used as a temporary protecting group for the amino group, and the compound is assembled step-by-step on a solid support .
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection: The Fmoc group is removed by treatment with a base such as piperidine, forming dibenzofulvene and the free amino group.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using reagents like DCC and NHS.
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DCC and NHS in dichloromethane are used for coupling reactions.
Major Products:
Deprotection: Dibenzofulvene and the free amino group.
Coupling: Peptide chains with the desired sequence.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Fmoc-Gly-Sulfamoylbenzoic Acid is widely used in the synthesis of peptides, where the Fmoc group protects the amino group during the stepwise assembly of the peptide chain.
Biology and Medicine:
Drug Delivery: The compound can be used to create peptide-based drug delivery systems.
Tissue Engineering: Fmoc-derivatized peptides can form hydrogels that support cell adhesion and growth, making them useful in tissue engineering.
Industry:
Vergleich Mit ähnlichen Verbindungen
Fmoc-Glycine: Similar to Fmoc-Gly-Sulfamoylbenzoic Acid but lacks the sulfamoylbenzoic acid moiety.
Fmoc-Aspartic Acid: Another Fmoc-protected amino acid used in peptide synthesis.
Uniqueness: this compound is unique due to the presence of the sulfamoylbenzoic acid moiety, which can impart additional properties to the peptide, such as increased hydrophilicity or specific binding interactions .
Eigenschaften
IUPAC Name |
4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O7S/c27-22(26-34(31,32)16-11-9-15(10-12-16)23(28)29)13-25-24(30)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,25,30)(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPGQZFVLOGOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



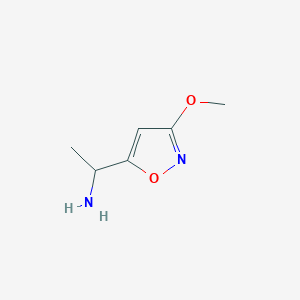

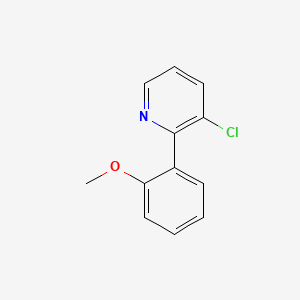
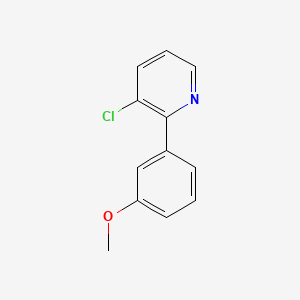


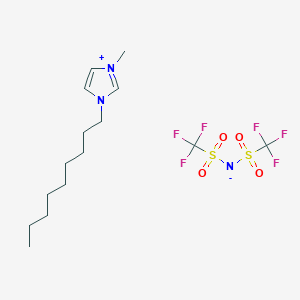


![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane](/img/structure/B6309426.png)
